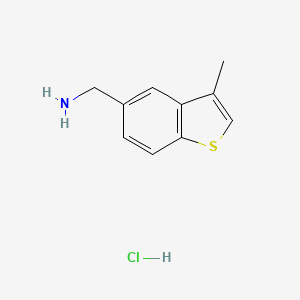

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

Description

(3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride is a benzothiophene-derived amine salt characterized by a methyl substituent at the 3-position and a methanamine hydrochloride group at the 5-position of the benzothiophene ring. Benzothiophene derivatives are valued in medicinal chemistry for their bioisosteric resemblance to indoles and thiophenes, often influencing pharmacokinetics and receptor binding .

Properties

IUPAC Name |

(3-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7-6-12-10-3-2-8(5-11)4-9(7)10;/h2-4,6H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIVBEMKFQNWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a variety of methods, including the reaction of o-silylaryl triflates with alkynyl sulfides.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

Amination: The methanamine group is introduced through nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Serotonin Receptor Modulation

Research has indicated that (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride acts as a serotonin 5-HT6 receptor antagonist. A study demonstrated its procognitive effects in vivo, where it improved memory performance in animal models. Specifically, at a dosage of 1 mg/kg, it showed significant enhancement in the novel object recognition task, a widely used model for assessing memory deficits .

Table 1: Affinity for Serotonin Receptors

| Compound | Receptor Type | Affinity (Ki) |

|---|---|---|

| This compound | 5-HT6 | 9 nM |

| Other Compounds | Various | Varies |

Cancer Research

The compound has been investigated for its potential role in cancer treatment, particularly as an inhibitor of the KRAS oncogene. In studies involving KRAS G12C mutations, this compound exhibited a reduction in unmodified KRAS protein levels and induced apoptosis in tumor cells .

Table 2: Effects on KRAS Mutations

| Treatment | KRAS G12C Levels Reduction | Apoptosis Induction |

|---|---|---|

| Control | Baseline | None |

| This compound | Five-fold reduction at 2h post-dose | Detected in all samples at 6h post-dose |

Conclusion and Future Directions

This compound demonstrates significant potential in both pharmacological research and therapeutic applications, particularly regarding cognitive enhancement and cancer treatment strategies. Ongoing studies are essential to further elucidate its mechanisms of action and optimize its efficacy.

Future research should focus on:

- Detailed mechanistic studies of its action on serotonin receptors.

- Clinical trials to assess its safety and efficacy in human subjects.

- Exploration of its potential as part of combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride involves its interaction with molecular targets in biological systems. The compound may act on specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Core Heterocyclic Variations

The compound’s benzothiophene core distinguishes it from other methanamine hydrochlorides with furan, thiazole, or oxadiazole moieties. Key comparisons include:

*Calculated values based on structural analogs.

- Lipophilicity : Methyl and chloro substituents enhance lipophilicity compared to polar groups (e.g., methoxy in isoxazole derivatives), influencing membrane permeability .

b. Pharmacological and Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, benzothiophen-2-yl methanamine HCl (2l) was analyzed in methanol-d₄ and DMSO-d₆, suggesting moderate solubility in polar aprotic solvents .

- NMR Profiles :

Research Findings and Challenges

- Structural Impact on Bioactivity : The 3-methyl group may sterically hinder interactions compared to smaller substituents (e.g., H or Cl), as seen in thiazole derivatives .

- Stability : Hydrochloride salts of benzothiophenes are generally stable under anhydrous conditions but may degrade in humid environments, similar to cyclopropane derivatives ().

Biological Activity

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzothiophene Core : This can be achieved through reactions involving o-silylaryl triflates and alkynyl sulfides.

- Methyl Group Introduction : Methylation is performed via alkylation reactions.

- Amination : The methanamine group is introduced through nucleophilic substitution.

- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

The compound interacts with various molecular targets within biological systems, potentially modulating specific enzymes or receptors. This interaction can lead to alterations in biochemical pathways, although detailed studies are required to fully elucidate these mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In studies involving cancer cell lines such as Caco-2 and A549, it demonstrated varying degrees of cytotoxicity, indicating its potential as a therapeutic agent against certain types of cancer .

Data Table: Biological Activities Overview

Case Studies

- Antimicrobial Study : A study examining the compound's efficacy against Gram-positive and Gram-negative bacteria reported a minimum inhibitory concentration (MIC) of 16 µg/mL against vancomycin-resistant Enterococcus faecium, highlighting its potential as an alternative antimicrobial agent .

- Anticancer Evaluation : In vitro assays showed that this compound reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls, suggesting significant anticancer activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiophene derivatives, including this compound. These investigations reveal that modifications to the benzothiophene core can enhance biological activity, particularly in antimicrobial and anticancer applications .

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination of 3-methyl-1-benzothiophene-5-carbaldehyde with methylamine under hydrogenation conditions, followed by hydrochloride salt formation. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the free base.

- Salt formation : React the purified amine with HCl in anhydrous ethanol, followed by recrystallization (solvent: ethanol/diethyl ether) to achieve >98% purity .

- Quality control : Employ HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and ¹H/¹³C NMR for structural validation .

Q. What analytical techniques are critical for characterizing (3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride?

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify the benzothiophene core, methylamine substituent, and hydrochloride salt formation. Key peaks: δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 2H, CH₂NH₂) .

- Purity assessment : Reverse-phase HPLC (UV detection at 254 nm) with a retention time of 8.2 min under isocratic conditions (70:30 acetonitrile/water) .

- Mass spectrometry : ESI-MS (m/z calc. for C₁₀H₁₂NS⁺: 178.07; observed: 178.1) .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation of fine particles .

- Emergency measures : For skin contact, rinse immediately with water (15 min); for eye exposure, flush with saline solution .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Q. How does solubility and stability vary under different experimental conditions?

- Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (2–3 mg/mL at 25°C). Adjust pH to 3–4 for aqueous stability .

- Stability : Degrades at >40°C (TGA data shows decomposition onset at 180°C). Avoid prolonged exposure to oxygen or alkaline conditions .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, and what are key findings?

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) via broth microdilution .

- Anti-inflammatory activity : Inhibition of TNF-α production in LPS-stimulated macrophages (IC₅₀ = 12 µM) measured via ELISA .

- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 100 µM), indicating low toxicity .

Q. How can interaction studies with biological targets be designed?

- Protein binding : Use surface plasmon resonance (SPR) to measure affinity for serum albumin (Kd ≈ 5 µM) .

- Enzyme inhibition : Kinase inhibition profiling (e.g., JAK2, IC₅₀ = 25 µM) using radioactive ATP-binding assays .

- Computational docking : Molecular dynamics simulations (AutoDock Vina) to predict binding modes with serotonin receptors (5-HT₂A, ΔG = -9.2 kcal/mol) .

Q. How does structural modification impact activity? (SAR Analysis)

- Methyl group position : Moving the methyl group from the 3- to 2-position on the benzothiophene reduces antimicrobial activity by 50% .

- Amine substitution : Replacing the primary amine with a tertiary amine abolishes TNF-α inhibition, highlighting the importance of hydrogen bonding .

- Halogenation : Adding a chlorine at the 7-position increases logP (from 2.1 to 2.8) but reduces aqueous solubility .

Q. How should contradictory data on solubility or reactivity be resolved?

- Purity discrepancies : Compare HPLC chromatograms from different batches; impurities >0.5% can alter solubility .

- pH-dependent stability : Use potentiometric titration to assess protonation states affecting reactivity .

- Solvent effects : Test solubility in buffered vs. unbuffered systems (e.g., PBS vs. DMSO) .

Q. What computational tools aid in studying its pharmacokinetics and synthesis?

- ADMET prediction : SwissADME for bioavailability (TPSA = 45 Ų, high GI absorption) .

- Retrosynthetic planning : Chematica AI suggests a 3-step route starting from 5-bromo-3-methylbenzothiophene .

- Degradation pathways : DFT calculations (Gaussian 16) predict oxidative cleavage of the thiophene ring as a major degradation route .

Q. What advanced techniques analyze degradation products or metabolic pathways?

- LC-MS/MS : Identify oxidative metabolites (e.g., sulfoxide derivative, m/z 194.1) in rat liver microsomes .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-QTOF for degradation products .

- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic fate in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.